N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine
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Overview
Description
N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine is a complex organic compound that features a unique structure combining an indene moiety with a sulfonyl glycine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine typically involves multi-step organic reactions. One common route includes the initial formation of the indene moiety, followed by sulfonylation and subsequent coupling with glycine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indene moiety.
Reduction: This can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]alanine
- N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]valine
Uniqueness
N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
13741-96-3 |
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Molecular Formula |
C23H17NO5S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[4-(1-oxo-3-phenylinden-2-yl)phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C23H17NO5S/c25-20(26)14-24-30(28,29)17-12-10-16(11-13-17)22-21(15-6-2-1-3-7-15)18-8-4-5-9-19(18)23(22)27/h1-13,24H,14H2,(H,25,26) |
InChI Key |
VFXOPKXMHQKAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
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